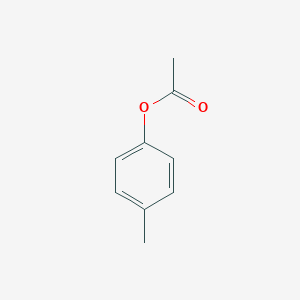

p-Tolyl acetate

Description

Historical Context of p-Tolyl Acetate (B1210297) Investigations

Notably, the Fries rearrangement of p-tolyl acetate has been a subject of study for an extended period. chemicalbook.com This reaction, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, has been investigated using various catalysts, including aluminum chloride and zirconium tetrachloride. researchgate.netrsc.org These early studies were crucial in elucidating the intramolecular and intermolecular pathways of the reaction.

In addition to the acid-catalyzed rearrangement, the photo-Fries rearrangement of this compound has also been a significant area of historical research. sigmaaldrich.com Mechanistic studies, dating back to the mid-20th century, have explored the light-induced transformation of this compound, contributing to the broader understanding of photochemical reactions of aryl esters. sigmaaldrich.com

Significance and Scope of this compound Research

The significance of this compound in academic research is multifaceted, spanning from its fundamental chemical properties to its practical applications as a building block in synthesis. It is recognized for its characteristic sweet, floral odor and is used as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent. scentree.coontosight.ai

Beyond its sensory applications, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. ontosight.ai Its utility is further demonstrated in its application as a solvent in various industrial and laboratory settings. ontosight.ai

Research has extensively explored the reactivity of this compound, particularly in the context of the Fries rearrangement. These studies are not merely academic exercises; they provide pathways to valuable hydroxyaryl ketones, which are important precursors in the fine chemical industry. capes.gov.br Furthermore, this compound has been utilized in the total synthesis of natural products, such as in the synthesis of (-)-incrustoporin. scientificlabs.co.uk

Current Research Trends and Future Perspectives in this compound Chemistry

Current research on this compound continues to build upon its historical foundations while exploring new frontiers. A significant trend involves the use of heterogeneous catalysts, such as zeolites, to mediate the Fries rearrangement in a more environmentally friendly and efficient manner. capes.gov.brscientificlabs.co.uk These studies aim to improve selectivity and catalyst reusability, addressing key principles of green chemistry.

The investigation of the photo-Fries rearrangement of this compound also remains an active area of research, with studies focusing on the intricate mechanistic details of the reaction. scientificlabs.co.uk Modern computational chemistry is being employed to model the reaction pathways and transition states involved in both the thermal and photochemical rearrangements of this compound, providing deeper insights into its reactivity.

Future perspectives in this compound chemistry are likely to focus on expanding its applications in materials science and medicinal chemistry. For instance, the structural motif of this compound can be incorporated into larger molecules to develop new functional materials, such as novel fluorescent dyes. The exploration of its derivatives for potential biological activities also presents a promising avenue for future research.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | sigmaaldrich.com |

| Molecular Weight | 150.17 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | scentree.co |

| Boiling Point | 210-211 °C | sigmaaldrich.com |

| Density | 1.047 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.501 | sigmaaldrich.com |

| Flash Point | 90 °C (closed cup) |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms in the molecule. |

| Mass Spectrometry | Shows the molecular ion peak and fragmentation pattern, confirming the molecular weight and structure. |

| Raman Spectroscopy | Reveals vibrational modes of the molecule, offering structural insights. |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJJKTLOZJAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046567 | |

| Record name | 4-Tolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid, strong floral odour | |

| Record name | p-Tolyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | p-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.052 | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | p-Tolyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-39-6 | |

| Record name | 4-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Tolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I5PWW20C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reaction Mechanisms and Kinetic Studies of P Tolyl Acetate

Fries Rearrangement of Aryl Esters Including p-Tolyl Acetate (B1210297)

The Fries rearrangement is a robust method for the synthesis of hydroxyaryl ketones, which are crucial intermediates in the production of fine chemicals and pharmaceuticals. ethz.ch This reaction involves the rearrangement of an aryl ester, such as p-tolyl acetate, to the corresponding ortho- and para-hydroxy ketones. lscollege.ac.in The selectivity towards either the ortho or para product can often be controlled by adjusting reaction parameters like temperature and solvent. lscollege.ac.in

Mechanistic Elucidation of Thermal Fries Rearrangement

The precise mechanism of the Fries rearrangement has been a subject of extensive investigation, with evidence supporting both intermolecular and intramolecular pathways. lscollege.ac.inresearchgate.net A widely accepted mechanism involves the formation of an acylium carbocation intermediate. lscollege.ac.in In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the catalyst coordinates to the carbonyl oxygen of the acyl group. This polarization weakens the bond between the acyl group and the phenolic oxygen, leading to the generation of a free acylium carbocation. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. lscollege.ac.in

For this compound, rearrangement in a nitrobenzene (B124822) solution catalyzed by aluminum chloride yields only the ortho-hydroxy ketone, 2-hydroxy-5-methylacetophenone. researchgate.net This rearrangement appears to be intramolecular. researchgate.net Temperature plays a critical role in product distribution; lower temperatures favor the para-substituted product, while higher temperatures favor the ortho product, a classic example of kinetic versus thermodynamic control. lscollege.ac.in The stability of the ortho-product is attributed to the formation of a more stable bidentate complex with the aluminum catalyst. lscollege.ac.in

Investigation of Photo-Fries Rearrangement Mechanisms

The photo-Fries rearrangement of this compound has been studied to understand its mechanistic pathway. scientificlabs.co.ukscientificlabs.comscientificlabs.ie Detailed product analyses and quantum yield determinations from the irradiation of this compound at 2537 Å have provided significant insights. acs.org Evidence suggests that the photo-Fries rearrangement originates from an upper singlet state and proceeds through a molecular pathway that is independent of the reaction environment. acs.org A 1,3-sigmatropic shift has been proposed for this transformation. acs.org

In contrast to the rearrangement, the formation of p-cresol (B1678582) as a byproduct is highly dependent on the solvent and is thought to arise from the reactions of the p-methylphenoxy radical. acs.org Studies using deuterated this compound (this compound-d3) have shown that co-products, such as solvent-derived esters, are formed at least in part from a ketene (B1206846) intermediate. acs.org This has led to the proposal of a comprehensive scheme involving multiple reaction paths to account for the observed products. acs.org

Catalytic Fries Rearrangement over Heterogeneous Catalysts

To overcome the environmental and practical issues associated with homogeneous catalysts like AlCl₃, research has focused on the use of solid acid catalysts. ethz.chrsc.org These heterogeneous catalysts offer advantages such as reusability and reduced corrosive waste. ethz.ch

Various zeolites, in their H-form, have been investigated as catalysts for the Fries rearrangement of this compound. scientificlabs.co.uk Zeolites are microporous aluminosilicates with well-defined channel structures and strong Brønsted acid sites, making them attractive for shape-selective catalysis. rsc.orgcas.cz Studies have shown that the product distribution and catalyst deactivation are strongly influenced by the zeolite structure. capes.gov.br

Beta zeolites have demonstrated superior performance due to their high concentration of accessible Brønsted acid sites. ethz.chrsc.org Other solid acids like heteropoly acids (HPAs) have also been shown to be active catalysts for the Fries rearrangement of aryl esters, including this compound. researchgate.net

The properties of the heterogeneous catalyst play a crucial role in determining the selectivity and reaction pathway of the Fries rearrangement of this compound. The polarity of the solvent used with the catalyst significantly impacts product distribution, with less polar solvents like n-decane leading to higher selectivity for the desired hydroxyacetophenone products when using a BEA(15) zeolite catalyst. ethz.ch

Kinetic studies on BEA zeolites suggest that the rearrangement and the cleavage of the ester to form p-cresol are likely parallel reactions. rsc.org The ratio of the two main rearrangement products, 2-hydroxy-5-methylacetophenone and 3-hydroxy-6-methylacetophenone, is also dependent on the zeolite framework. ethz.ch For instance, MFI(15) zeolite yielded the highest ratio of 3-hydroxy-6-methylacetophenone to 2-hydroxy-5-methylacetophenone. ethz.ch Deactivation of the external acidic sites of the zeolite can enhance the yield of the para-substituted product. capes.gov.br

Role of Zeolitic Catalysts and Solid Acids

Thermal Decomposition and Elimination Reactions

The thermal decomposition of this compound in the gas phase has been investigated through theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.nettandfonline.com These studies have explored two potential mechanisms for the elimination reaction that produces p-cresol and ketene.

Mechanism A is a stepwise process involving an electrocyclic scientificlabs.co.ukCurrent time information in Powiat rzeszowski, PL. hydrogen shift to form ketene and a 4-methyl cyclohexadienone intermediate, which then tautomerizes to p-cresol. tandfonline.com Mechanism B is a concerted one-step rsc.orgCurrent time information in Powiat rzeszowski, PL. hydrogen shift through a four-membered cyclic transition state. tandfonline.com Theoretical calculations show better agreement with experimental activation parameters for the stepwise scientificlabs.co.ukCurrent time information in Powiat rzeszowski, PL. hydrogen-shift mechanism (Mechanism A). tandfonline.com During a fire, the thermal decomposition or combustion of this compound can generate irritating and highly toxic gases. europa.eu

Interactive Data Table: Fries Rearrangement of this compound with Different Catalysts

| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Key Findings |

| Aluminum Chloride | Nitrobenzene | Low | 4-hydroxy-3-methylacetophenone | Favors para-substitution at low temperatures. lscollege.ac.in |

| Aluminum Chloride | Nitrobenzene | High | 2-hydroxy-5-methylacetophenone | Favors ortho-substitution at high temperatures. lscollege.ac.inresearchgate.net |

| Beta Zeolite (BEA) | n-decane | 170 | 2-hydroxy-5-methylacetophenone, 3-hydroxy-6-methylacetophenone | High activity and selectivity in non-polar solvents. ethz.chrsc.org |

| MFI Zeolite | Various | 170 | 2-hydroxy-5-methylacetophenone, 3-hydroxy-6-methylacetophenone | Higher ratio of 3-hydroxy-6-methylacetophenone. ethz.ch |

| Heteropoly Acids | Dodecane | 100-170 | Acylated phenols and esters | Heterogeneous catalysis is possible in non-polar solvents. researchgate.net |

| Zirconium Tetrachloride | Nitrobenzene | 40-60 | 2-hydroxy-5-methylacetophenone | Reaction is fastest with a 2:1 catalyst to ester molar ratio. researchgate.netrsc.org |

| Stannic Chloride | Nitrobenzene | 40-60 | 2-hydroxy-5-methylacetophenone | Reaction is fastest with a 1:1 catalyst to ester molar ratio. researchgate.netrsc.org |

Gas-Phase Pyrolysis Kinetics of this compound

The unimolecular thermal elimination kinetics of esters, including this compound, has been extensively investigated. researchgate.net These reactions are typically homogeneous, unimolecular, and follow first-order kinetics. nih.gov

Electrocyclicresearchgate.netamazonaws.comHydrogen Shift Mechanisms in Thermal Processes

Two primary mechanisms have been proposed for the thermal decomposition of this compound to p-cresol and ketene. researchgate.nettandfonline.com

Mechanism A (Stepwise): This mechanism involves a stepwise process initiated by an electrocyclic researchgate.netamazonaws.com hydrogen shift. This shift occurs through a six-membered cyclic transition state, leading to the elimination of ketene and the formation of a 4-methyl cyclohexadienone intermediate. This intermediate then tautomerizes to the final product, p-cresol. researchgate.nettandfonline.com

Mechanism B (Concerted): This alternative is a one-step concerted researchgate.nettandfonline.com hydrogen shift that proceeds through a four-membered cyclic transition state, directly yielding p-cresol and ketene. researchgate.nettandfonline.com

Theoretical calculations have shown that the stepwise mechanism (Mechanism A) is more favorable. researchgate.nettandfonline.com The calculated activation parameters for this pathway are in better agreement with experimental data for the analogous phenyl acetate pyrolysis. researchgate.net

Computational Analysis of Concerted Versus Stepwise Pathways

Computational studies, employing various DFT methods such as B3LYP and PBE, have been crucial in distinguishing between the concerted and stepwise pyrolysis pathways. researchgate.nettandfonline.com The calculations for this compound, similar to those for phenyl acetate, support the stepwise researchgate.netamazonaws.com hydrogen shift mechanism. researchgate.net A significant deviation in the entropy of activation is observed for the concerted researchgate.nettandfonline.com hydrogen shift mechanism (Mechanism B), making it a less likely pathway. researchgate.nettandfonline.com

The transition state for the rate-determining step of the favored stepwise mechanism (Mechanism A) features a six-centered geometry. researchgate.net In contrast, the transition state for the concerted mechanism (Mechanism B) is a more constrained four-centered geometry. researchgate.net The calculated entropy of activation for the pyrolysis of this compound via the stepwise mechanism is negative, indicating a more rigid transition state configuration. researchgate.net The calculated activation energy for the thermal decomposition of this compound is slightly higher than that of phenyl acetate. researchgate.net

Table 1: Comparison of Proposed Pyrolysis Mechanisms for this compound

| Mechanism | Description | Transition State | Intermediate | Products | Favored Pathway |

| A (Stepwise) | Electrocyclic researchgate.netamazonaws.com hydrogen shift followed by tautomerization. researchgate.nettandfonline.com | Six-membered cyclic. researchgate.net | 4-methyl cyclohexadienone. researchgate.net | p-Cresol and Ketene. researchgate.net | Yes. researchgate.nettandfonline.com |

| B (Concerted) | One-step researchgate.nettandfonline.com hydrogen shift. researchgate.nettandfonline.com | Four-membered cyclic. researchgate.net | None. | p-Cresol and Ketene. researchgate.net | No. researchgate.nettandfonline.com |

Hydrolysis and Transesterification Reactions of this compound

This compound can undergo hydrolysis to produce p-cresol and acetic acid. This reaction is a fundamental transformation for esters. Similarly, it can participate in transesterification reactions with other alcohols, leading to the formation of different esters. smolecule.com

Base-catalyzed transesterification is a common method for converting esters. aocs.org The mechanism involves the attack of an alkoxide ion on the ester's carbonyl group, forming a tetrahedral intermediate which can then either revert to the starting materials or form the new ester. aocs.org

Other Significant Reactivity Patterns and Mechanistic Investigations

Beyond pyrolysis and hydrolysis, this compound exhibits reactivity towards nucleophiles and can undergo oxidative transformations.

Reactions with Nucleophilic Species

This compound can react with various nucleophiles. zhishangchem.com For instance, the reaction of 1-bromo-2-(p-tolyl)cyclopropane with potassium acetate has been studied in different solvents. eiu.edu Additionally, the synthesis of benzyl (B1604629) 2-oxo-2-(p-tolyl)acetate involves a nucleophilic displacement reaction. chemspider.com

In the context of nitration reactions of p-tert-butyltoluene, this compound is observed as a product. The formation of this compound in these reactions can occur through the elimination of a tert-butyl cation and nitrite (B80452) anion from an intermediate adduct. cdnsciencepub.com

Oxidative Transformations and Radical Reactions

This compound can be involved in oxidative transformations and radical reactions. zhishangchem.com For example, it has been used as a substrate in silver-catalyzed Minisci reactions, where it can be subjected to C-H alkylation and arylation under mild oxidative conditions using Selectfluor. ucmerced.edu Furthermore, the synthesis of 2,2-bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate involves the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide, showcasing a multi-coupling reaction under oxidative conditions. mdpi.com

Spectroscopic and Advanced Analytical Characterization of P Tolyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of p-tolyl acetate (B1210297) provides distinct signals that are characteristic of its structure. The aromatic protons on the p-substituted ring typically appear as two doublets. In a deuterated chloroform (B151607) (CDCl₃) solvent, the two protons ortho to the ester group (H-2 and H-6) and the two protons meta to the ester group (H-3 and H-5) are chemically equivalent due to symmetry. This results in an AA'BB' spin system, which often simplifies to two apparent doublets. rsc.org One doublet, integrating to 2H, can be observed around δ 7.17 ppm (J = 7.6 Hz), while the other 2H doublet appears at approximately δ 6.96 ppm (J = 8.0 Hz). rsc.org The methyl group attached to the aromatic ring (p-CH₃) exhibits a singlet at around δ 2.33 ppm, integrating to three protons. rsc.org Another sharp singlet, corresponding to the three protons of the acetyl methyl group (CH₃CO), is found further upfield at approximately δ 2.27 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for p-Tolyl Acetate in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.17 | d | ~7.6 | 2H |

| Aromatic (H-3, H-5) | ~6.96 | d | ~8.0 | 2H |

| p-CH₃ | ~2.33 | s | - | 3H |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used. rsc.orgarkat-usa.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically observed as a singlet in the downfield region of the spectrum, around δ 169.7 ppm. arkat-usa.org The aromatic carbons show distinct signals: the carbon atom attached to the ester oxygen (C-1) appears at approximately δ 148.5 ppm, while the carbon bearing the methyl group (C-4) resonates around δ 135.5 ppm. arkat-usa.org The aromatic CH carbons (C-2, C-6 and C-3, C-5) are found at approximately δ 129.9 ppm and δ 121.2 ppm, respectively. arkat-usa.org The methyl carbon of the p-tolyl group appears at about δ 21.1 ppm, and the acetyl methyl carbon is observed at a similar chemical shift of around δ 20.9 ppm. arkat-usa.org

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~169.7 |

| C-1 (Ar-O) | ~148.5 |

| C-4 (Ar-CH₃) | ~135.5 |

| C-2, C-6 (Ar-CH) | ~129.9 |

| C-3, C-5 (Ar-CH) | ~121.2 |

| p-CH₃ | ~21.1 |

Note: Chemical shifts are reported in ppm relative to a standard reference. arkat-usa.org

To unequivocally confirm the assignments made from one-dimensional NMR spectra, advanced multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A COSY experiment on this compound would show correlations between the coupled aromatic protons, confirming the AA'BB' system. iranchembook.ir Specifically, the signal for the protons at δ ~7.17 ppm would show a cross-peak with the signal at δ ~6.96 ppm. iranchembook.ir

An HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. For this compound, this would link the aromatic proton signals to their corresponding carbon signals in the aromatic region, and the methyl proton signals to their respective methyl carbon signals. iranchembook.ir

The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as correlations between the aromatic protons and neighboring carbons, and between the p-methyl protons and the C-4, C-3, and C-5 carbons of the aromatic ring. These correlations provide definitive evidence for the connectivity of the molecular structure.

Carbon-13 (13C) NMR Spectral Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The Infrared (IR) spectrum of this compound displays several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed in the range of 1735-1750 cm⁻¹. ias.ac.in The C-O stretching vibrations of the ester linkage usually appear as two bands, one for the aryl-O stretch and another for the O-C(O) stretch, in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. scialert.net The C-H stretching vibrations of the methyl groups and the aromatic ring are found around 2900-3100 cm⁻¹. scialert.net

Raman spectroscopy provides complementary information. The C=O stretching vibration also gives a strong signal in the Raman spectrum. ias.ac.in Aromatic ring vibrations, particularly the ring breathing mode, often produce strong and sharp bands in the Raman spectrum, which are useful for identifying the substitution pattern.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ester) | ~1735-1750 | IR, Raman |

| C-O Stretch (Aryl-O) | ~1200-1300 | IR |

| C-O Stretch (O-C(O)) | ~1000-1100 | IR |

| Aromatic C=C Stretch | ~1400-1600 | IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can further confirm its structure. In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (150.18 g/mol ). arkat-usa.orgchemicalbook.com

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway involves the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), resulting in a prominent peak corresponding to the cresol (B1669610) radical cation. Another significant fragmentation is the cleavage of the ester bond to form an acylium ion ([CH₃CO]⁺) at m/z 43. The p-tolyl cation can also be observed.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion |

| 108 | [C₇H₈O]⁺ | [M - CH₂CO]⁺ (p-cresol radical cation) |

| 107 | [C₇H₇]⁺ | [M - OCOCH₃]⁺ (p-tolyl cation) |

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

While this compound is a liquid at room temperature, X-ray crystallography can be used to determine the precise three-dimensional structure of its solid derivatives. fao.org This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

For instance, studies on co-crystals or derivatives of this compound reveal the planarity of the aromatic ring and the conformation of the acetate group relative to the ring. iucr.orgnih.gov In a crystal structure of a derivative, ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, the plane of the p-tolyl group was oriented at a specific dihedral angle relative to other parts of the molecule. iucr.orgnih.gov Such studies can also elucidate intermolecular interactions like C-H···O and C-H···π hydrogen bonds, which govern the packing of molecules in the crystal lattice. iucr.orgnih.gov The analysis of these interactions is crucial for understanding the solid-state properties of these materials.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While a dedicated crystal structure for the simple molecule this compound is not prominently featured in primary literature, extensive crystallographic studies have been conducted on more complex molecules containing the p-tolyl moiety. These studies provide significant insights into the steric and electronic properties conferred by the p-tolyl group, which are directly applicable to understanding this compound.

For instance, the analysis of derivatives such as (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile and 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one has elucidated how the p-tolyl group is oriented within a crystal lattice and participates in molecular packing. frontiersin.orgosti.gov In a study of 1-methyl-2-(p-tolyl)-1H-perimidine, steric pressure from a neighboring methyl group was shown to increase the interplanar angle between the p-tolyl ring and the perimidine system. iucr.org Similarly, the crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate reveals specific dihedral angles between the p-tolyl ring and other planar structures within the molecule. iucr.orgresearchgate.net These applications demonstrate the utility of X-ray diffraction in defining the precise conformation and spatial arrangement of molecules containing a p-tolyl group.

Table 1: Representative Crystallographic Data for Compounds Containing a p-Tolyl Group

| Compound | Crystal System | Space Group | Key Finding Related to p-Tolyl Group | Citation |

|---|---|---|---|---|

| (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile | Triclinic | P-1 | The molecule contains two crystallographically independent units; the p-tolyl methyl group in one molecule was disordered. | frontiersin.org |

| 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one | Monoclinic | P21/n | All rings in the molecule, including the p-tolyl ring, are planar. The structure is stabilized by N-H···O and C-H···O hydrogen interactions. | osti.gov |

| 1-Methyl-2-(p-tolyl)-1H-perimidine | Monoclinic | P21/c | Steric pressure increases the interplanar angle between the p-tolyl ring and the perimidine system to over 53°. | iucr.org |

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules arrange themselves in the solid state, governed by a network of intermolecular interactions. For compounds containing a p-tolyl group, these interactions are critical for stabilizing the crystal structure.

Analysis of various p-tolyl derivatives shows that intermolecular hydrogen bonds are a dominant feature. In the crystal structure of 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one, the supramolecular assembly is facilitated by strong N–H···O and C–H···O hydrogen bonds. osti.gov In other complex molecules, interactions involving the p-tolyl group include C-H···O and C-H···N hydrogen bonds, which can form motifs such as inversion dimers and chains. iucr.orgresearchgate.net Furthermore, C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are also significant. These interactions are observed between the p-tolyl and perimidine systems in related structures. iucr.org The Hirshfeld surface analysis of a p-tolyl acrylonitrile (B1666552) derivative confirmed that H···H, C···H, and N···H contacts contribute significantly to the crystal packing. frontiersin.org These findings highlight the diverse non-covalent interactions that the p-tolyl group can engage in, which would be expected to influence the solid-state properties of this compound.

Advanced Chromatographic and Separation Science Methodologies

Chromatographic methods are indispensable for the analysis of this compound, providing the means for its separation from related substances and accurate quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas chromatography is a standard technique for the analysis of volatile compounds like this compound. Purity analysis, a form of quantitative determination, is routinely performed using GC, often with a flame ionization detector (GC-FID). For instance, commercial suppliers of this compound specify a purity of greater than 98.0% as determined by GC. The analysis of related compounds, such as 1-(p-tolyl)ethyl acetate, utilizes GC-mass spectrometry (GC-MS) with specific temperature programs on columns like the HP-5MS. A general procedure for analyzing volatile organic compounds involves headspace injection followed by GC-FID analysis, which provides high sensitivity and requires minimal sample preparation. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound. A reverse-phase HPLC method has been developed for its separation using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be used for preparative separations to isolate impurities. sielc.com HPLC is also crucial for the analysis of chiral compounds. For example, the enantiomeric excess of (R)-1-(p-tolyl) ethyl acetate was determined using HPLC with a chiral column (Daicel Chiralcel OJ-H) and a mobile phase of n-hexane/isopropanol.

Table 2: Examples of Chromatographic Conditions for this compound and Related Compounds

| Technique | Compound | Column | Mobile Phase / Carrier Gas | Detector | Citation |

|---|---|---|---|---|---|

| HPLC | This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified (UV implied) | sielc.com |

| GC | This compound | Not Specified | Not Specified | FID | |

| HPLC | (R)-1-(p-tolyl) ethyl acetate | Daicel Chiralcel OJ-H | n-hexane / isopropanol | UV | |

| GC-MS | 1-(p-tolyl)ethyl acetate | HP-5MS | Nitrogen | MS |

Development and Validation of Analytical Methods for this compound Purity

The development of a reliable analytical method for determining the purity of this compound requires a rigorous validation process to ensure its performance is suitable for its intended purpose. This process is guided by recommendations from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov

The validation of a chromatographic method (either GC or HPLC) for this compound would involve assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often confirmed by ensuring the main peak is pure. researchgate.netalmacgroup.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a specified range, and a correlation coefficient (r²) close to 1 is expected. researchgate.netresearchgate.netijpbs.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure this compound is added to a sample, and the percentage recovered is calculated. nih.govwjpls.org Recoveries are typically expected to be within a range of 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.netnih.gov Precision is expressed as the relative standard deviation (RSD), which should be below a certain threshold (e.g., 2%). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpbs.comwjpls.org

By systematically developing a method and validating these parameters, a robust and reliable analytical procedure for the quality control of this compound can be established.

Computational Chemistry and Theoretical Investigations of P Tolyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of p-tolyl acetate (B1210297). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of p-tolyl acetate due to its favorable balance of computational cost and accuracy. DFT studies have been employed to analyze the kinetics and mechanisms of its thermal decomposition in the gas phase. acs.org Various functionals, such as B3LYP, B3PW91, MPW1PW91, and PBEPBE, have been utilized with different basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)) to model the reaction. acs.org

Key electronic properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com

From these FMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's reactivity. tandfonline.com These parameters, while extensively used in computational studies of related aromatic compounds, provide a theoretical framework for predicting the chemical behavior of this compound. tandfonline.comnih.gov

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap implies high polarizability and low kinetic stability, indicating higher reactivity. tandfonline.com |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. tandfonline.com |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. tandfonline.com |

| Global Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. tandfonline.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

Ab initio methods, which are based on first principles without empirical parameters, are crucial for high-accuracy predictions of molecular reactivity. While DFT is itself a type of ab initio method, this category often refers to wavefunction-based approaches like Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory. These methods are frequently used to obtain benchmark energies and to study systems where DFT might be less reliable.

For complex processes like secondary reactions in polymerization, ab initio calculations (e.g., using the M06-2X functional, which is a hybrid meta-GGA functional) can predict a complete and consistent data set of intrinsic rate coefficients. mdpi.com In the study of radical reactions, high-level ab initio calculations are used to construct potential energy surfaces (PES) and predict rate coefficients that show quantitative agreement with experimental data. researchgate.net Theoretical studies on the thermal decomposition of this compound have also been approached using ab initio calculations to elucidate the reaction mechanism and kinetics. acs.org These methods are essential for calculating accurate activation energies and for validating the results obtained from more computationally efficient DFT methods.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior and conformational flexibility of this compound.

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and chemical reactivity. Conformational analysis involves mapping the molecule's potential energy surface (PES) as a function of its geometric parameters, most notably the torsion or dihedral angles.

A common approach is to perform a PES scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. tandfonline.com For this compound, critical rotations would include the C-O-C-C and O-C-C-C dihedral angles of the ester group. This process identifies the lowest energy conformers (energy minima) and the energy barriers to rotation (transition states). researchgate.net For instance, studies on related molecules have identified stable cis and gauche conformers and quantified their energy differences. researchgate.net In derivatives of p-tolyl, NMR analysis combined with computational methods has been used to determine the preferred conformations in solution, such as the puckering of a ribose ring and the orientation of the tolyl group. nih.gov

The interactions between this compound molecules or with solvent molecules govern its condensed-phase properties. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time. dovepress.com MD simulations can reveal how molecules arrange in the liquid state and can be used to calculate binding free energies. researchgate.net

Theoretical methods are also used to analyze specific non-covalent interactions. For related p-tolyl derivatives, Hirshfeld surface analysis has been used to visualize and quantify intermolecular contacts, revealing significant contributions from C-H···π and H···H interactions to the crystal packing. frontiersin.org The PIXEL method can be used to calculate the lattice energy and partition it into Coulombic, polarization, dispersion, and repulsion components for energetically significant molecular pairs. frontiersin.org For this compound, key interactions would include π-π stacking between the aromatic rings and weaker hydrogen bonds involving the ester group and the methyl hydrogens.

Conformational Analysis and Energy Landscape Mapping

Reaction Pathway Analysis and Transition State Theory

A central goal of computational chemistry is to elucidate reaction mechanisms. This involves identifying all reactants, products, intermediates, and transition states on a potential energy surface and calculating the associated energetics.

Studies on the gas-phase thermal decomposition of this compound have used DFT to propose and evaluate different reaction mechanisms. acs.org One proposed pathway involves an electrocyclic nih.gov hydrogen shift. acs.orgmdpi.com In this mechanism, the reaction proceeds through a six-membered cyclic transition state. mdpi.com Calculations identify the optimized geometries of the reactant, transition state (TS), and products. The nature of the transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS connects the intended reactant and product minima on the PES. Transition State Theory (TST) is then used with the calculated activation energies (the energy difference between the reactant and the transition state) and other thermodynamic parameters to compute theoretical reaction rates. acs.org For the thermal elimination of this compound, DFT calculations have determined activation energies and entropies, providing insight into the reaction kinetics. mdpi.com For example, the thermal elimination of this compound was calculated to have a slightly higher activation energy by about 3 kJ/mol compared to phenyl acetate at the PBEPBE/6-31++G(d,p) level of theory. mdpi.com

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 206.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -41.7 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 218.9 kJ/mol |

| Energy of Activation (Ea) | 212.0 kJ/mol |

Beyond thermal decomposition, computational studies have also provided insight into other reactions, such as the Fries rearrangement, where this compound is converted to hydroxyacetophenone isomers. rsc.org These studies help to understand the competition between intramolecular rearrangement and intermolecular cleavage pathways. rsc.org

Computational Elucidation of Complex Reaction Mechanisms

The mechanisms of reactions involving this compound, such as its thermal decomposition and catalyzed rearrangements, have been successfully elucidated using computational methods. These theoretical studies provide an atomic-level framework for interpreting experimental observations. acs.org

One significant area of investigation has been the gas-phase thermal decomposition of this compound. DFT calculations have been employed to study the kinetics and mechanisms of this process. researchgate.netresearchgate.net Two primary mechanisms have been proposed and computationally evaluated:

Mechanism A: A stepwise mechanism involving an electrocyclic researchgate.netacs.org hydrogen shift. This pathway proceeds through a six-membered cyclic transition state to form an intermediate (a cyclohexadienone derivative), which then tautomerizes to produce p-cresol (B1678582) and ketene (B1206846). researchgate.net

Mechanism B: A one-step concerted researchgate.netresearchgate.net hydrogen shift through a four-membered cyclic transition state, directly yielding p-cresol and ketene. researchgate.net

Computational results, particularly those using the PBE functional, have shown that the stepwise Mechanism A is more favorable for both phenyl acetate and this compound. researchgate.netresearchgate.net The calculations confirm that the initial hydrogen shift is the rate-determining step. researchgate.net

Another complex reaction subjected to computational scrutiny is the Fries rearrangement of this compound. This reaction, typically catalyzed by Lewis acids like aluminum chloride, involves the intramolecular rearrangement of the acetyl group to the aromatic ring, forming hydroxyacetophenone isomers. researchgate.net Studies have shown that the rearrangement of this compound catalyzed by aluminum chloride in nitrobenzene (B124822) solution yields exclusively the ortho-hydroxyketone. researchgate.net DFT calculations can model the formation of complexes between the this compound and the catalyst, elucidating how this interaction facilitates the acyl group migration. researchgate.net Similarly, the acylation activity of related compounds has been investigated, with DFT calculations showing that aromatic esters like m-tolyl acetate are more effective acylating agents than acetic acid due to lower activation barriers for the formation of the critical acylium ion intermediate. osti.gov

Prediction of Kinetic Parameters and Activation Barriers

A key strength of computational chemistry is its ability to predict kinetic parameters and activation energy barriers, offering quantitative insights that complement experimental kinetics. For the thermal decomposition of this compound, DFT calculations have provided estimates for these crucial parameters.

Theoretical studies focusing on the gas-phase elimination reaction have calculated the activation energies (Ea) and entropies of activation (ΔS‡) for the proposed mechanisms. For the favored stepwise mechanism (Mechanism A), calculations at the PBEPBE/6-31++G(d,p) level of theory show a small increase in the activation energy for this compound compared to phenyl acetate, on the order of about 3 kJ/mol. researchgate.net The calculated entropy of activation for this compound via this mechanism is negative (–41.7 J/mol·K), which suggests a more rigid and ordered transition state configuration compared to the reactant. researchgate.net In contrast, the concerted Mechanism B is associated with a positive entropy of activation. researchgate.net

The table below summarizes the theoretical findings for the thermal decomposition pathways of this compound.

Table 1: Predicted Activation Parameters for this compound Thermal Decomposition interactive_table

| Mechanism | Description | Predicted Activation Energy | Predicted Entropy of Activation (ΔS‡) | Key Finding |

|---|---|---|---|---|

| Mechanism A | Stepwise researchgate.netacs.org H-shift | Slightly higher than phenyl acetate (~3 kJ/mol increase) | Negative (–41.7 J/mol·K) | Favored pathway, indicating a rigid, six-membered cyclic transition state. researchgate.net |

| Mechanism B | Concerted researchgate.netresearchgate.net H-shift | Similar Ea to Mechanism A | Positive | Considered less likely due to disagreement in predicted ΔS‡ for the analogous phenyl acetate reaction. researchgate.net |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. While specific QSAR studies focusing exclusively on this compound are not abundant, research on its isomers and structural analogs provides a framework for understanding how molecular properties influence activity.

A notable study investigated the toxicity of m-tolyl acetate derivative insecticides using QSAR. nih.govnih.gov In this research, molecular descriptors—including quantum chemical, topological, and physicochemical parameters—were calculated for a series of m-tolyl acetate derivatives. nih.govnih.gov The goal was to build a mathematical model that could predict the toxicity (measured as LD₅₀ values) based on these computed properties.

The key findings from this QSAR study on m-tolyl acetate analogs include:

Relevant Descriptors: Not all calculated descriptors were useful. The study found that topological indices like the molecular topological index (MTI) and physicochemical properties such as surface volume (SV), hydration energy (EHydr), polarizability (PLZ), and refractivity (RFT) showed excellent correlation with the toxicological activity. nih.govnih.gov

Predictive Models: The QSAR models developed demonstrated a strong correlation between the theoretical LD₅₀ values calculated from the molecular descriptors and the experimentally measured values. nih.govnih.gov

Molecular Design: Such validated QSAR models can be used to design new molecules with potentially higher or lower toxicity, depending on the desired application, before undertaking their actual synthesis. nih.govresearchgate.net

The principles and methodologies from this and other QSAR studies on related aromatic compounds, such as pyrazole (B372694) derivatives containing a p-tolyl group, are directly applicable to this compound analogs. researchgate.netrsc.org For instance, QSAR can be used to explore how substituents on the phenyl ring or modifications to the acetate group would affect properties like receptor binding affinity, metabolic stability, or other biological endpoints. These models often use descriptors like those listed in the table below.

Table 2: Common Descriptors in QSAR Modeling for Aromatic Esters interactive_table

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (RFT), Polarizability (PLZ), Surface Volume (SV) | Relate to the molecule's lipophilicity, size, and electronic distribution, affecting transport and binding. nih.govnih.gov |

| Topological | Molecular Topological Index (MTI), Polar Surface Area (PSA), Wiener Index (WI) | Describe the size, shape, and branching of the molecule's atomic connectivity. nih.govnih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Provide insight into the electronic properties and reactivity of the molecule. nih.govnih.gov |

By applying these cheminformatics approaches, researchers can systematically screen virtual libraries of this compound analogs to identify candidates with optimized properties for various applications, from materials science to pharmacology, thereby accelerating the discovery process.

List of Compounds Mentioned

Table 3: Chemical Compounds

| Compound Name |

|---|

| This compound |

| m-Tolyl acetate |

| Phenyl acetate |

| Aluminum chloride |

| p-Cresol |

| Ketene |

| Acetic acid |

| Carbosulfan |

| Carbofuran |

| Isoprocab |

| Methiocarb |

Applications of P Tolyl Acetate in Specialized Chemical Disciplines

Advanced Organic Synthesis and Chemical Building Block Utility

P-tolyl acetate (B1210297), a seemingly simple aromatic ester, serves as a versatile and valuable building block in the intricate field of advanced organic synthesis. Its utility stems from the reactivity of its constituent parts: the acetate group and the p-tolyl moiety. This allows for a range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules.

Role as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, p-tolyl acetate is a key precursor for producing a variety of valuable compounds. chemimpex.com Fine chemicals are pure, single substances produced in limited quantities and are often used as specialty chemicals in pharmaceuticals, agrochemicals, and fragrances. lanxess.com The transformation of this compound into other functionalized molecules underscores its importance as an intermediate. chemimpex.com

One of the most significant reactions involving this compound is the Fries rearrangement. scientificlabs.co.ukchemicalbook.com This reaction, typically catalyzed by acids, involves the intramolecular rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, yielding hydroxyacetophenone derivatives. ethz.ch Specifically, the Fries rearrangement of this compound can produce 2-hydroxy-5-methylacetophenone. ethz.ch These resulting hydroxyaryl ketones are crucial building blocks in the manufacturing of various fine chemicals and pharmaceuticals. ethz.ch The efficiency and selectivity of this rearrangement can be influenced by various factors, including the choice of catalyst and solvent. ethz.ch For instance, studies have shown that using zeolite catalysts can offer a more sustainable alternative to traditional Lewis acids. ethz.chresearchgate.net

Beyond the Fries rearrangement, the ester functionality of this compound allows for its participation in various other synthetic transformations. It can be hydrolyzed to p-cresol (B1678582), another important industrial chemical, or it can undergo transesterification reactions to introduce different acyl groups. The tolyl group itself can be further functionalized, adding to the compound's versatility.

The synthesis of other complex molecules can also begin with this compound. For example, it serves as a starting material in the multi-step synthesis of various organic compounds where the p-tolyl group is a core structural element.

Applications in the Total Synthesis of Complex Natural Products

The utility of this compound extends to the challenging and sophisticated field of total synthesis, where chemists aim to construct complex natural products from simple, commercially available starting materials. Its role in this domain highlights its ability to introduce specific structural motifs that are present in biologically active molecules.

A notable example is the use of this compound in the total synthesis of (–)-incrustoporin. scientificlabs.co.uk Incrustoporin is a natural product that has garnered interest from the scientific community. The synthesis of its enantiomer, (–)-incrustoporin, demonstrates the practical application of this compound-derived intermediates in constructing complex molecular architectures. The synthesis involved an aldol (B89426) condensation of ethyl p-tolyl-acetate, showcasing the utility of a closely related derivative.

Another instance of a p-tolyl group, originating from a related precursor, being incorporated into a natural product synthesis is that of (±)-tochuinyl acetate, a marine sesquiterpene. arkat-usa.org While the direct starting material was not this compound itself, the synthesis of this complex molecule involved the use of methyl 3-methyl-3-p-tolyl-6-bromohexanoate, illustrating the importance of the p-tolyl structural unit in building intricate natural product frameworks. arkat-usa.org

These examples underscore the strategic importance of the p-tolyl group in the retrosynthetic analysis of complex natural products. The presence of this moiety in a target molecule can often be traced back to simpler precursors like this compound or its derivatives, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Interactive Data Table: Applications of this compound in Synthesis

| Application Area | Key Reaction/Process | Product(s) or Target Molecule(s) | Significance |

|---|---|---|---|

| Fine Chemical Synthesis | Fries Rearrangement | 2-hydroxy-5-methylacetophenone | Intermediate for pharmaceuticals and fine chemicals. ethz.ch |

| Total Synthesis | Aldol Condensation | (–)-Incrustoporin | Demonstrates utility in building complex natural products. |

| Total Synthesis | Intramolecular Cyclization | (±)-Tochuinyl acetate | Highlights the value of the p-tolyl moiety in natural product synthesis. arkat-usa.org |

Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. The aromatic ring and the potential for functionalization make it an interesting candidate for incorporation into larger molecular assemblies, such as polymers and functional materials.

Incorporation of this compound Moieties into Polymeric Structures

The incorporation of p-tolyl groups, and by extension, moieties derived from this compound, into polymeric structures can significantly influence the properties of the resulting materials. For instance, research into poly(diarylsiloxane)s has shown that polymers containing p-tolyl substituents on the siloxane backbone exhibit interesting thermal and solubility properties. kpi.ua

Specifically, poly(di(p-tolyl)siloxane) has been synthesized and studied. kpi.ua These types of polymers are known for their high crystallinity and high-melting points, making them suitable for high-temperature applications. kpi.ua The introduction of p-tolyl groups can alter the crystal-liquid-crystal transition temperatures of these polymers. kpi.ua For example, while poly(diphenylsiloxane) has a high transition temperature, the mixed poly((phenyl/p-tolyl)siloxane)s have lower transition temperatures, which can improve their processability and solubility in common organic solvents at room temperature. kpi.ua This tunability of properties through the incorporation of different aryl groups, including p-tolyl, is a key area of research in polymer chemistry.

Development of Functional Materials and Coatings

The properties of this compound and its derivatives make them suitable for the development of functional materials and coatings. The aromatic nature of the p-tolyl group can contribute to properties such as thermal stability and refractive index, which are important for optical and electronic materials.

P-tolyl compounds, in general, are used as intermediates in the synthesis of resins and polymers. chemicalbull.com For example, p-tolyl isocyanate is a crucial component in the production of polyurethane foams, elastomers, and coatings. chemicalbull.com While not a direct application of this compound, this illustrates the broader utility of the p-tolyl functional group in materials science.

Furthermore, this compound itself is utilized as a solvent in coatings, adhesives, and inks due to its excellent solvency properties. chemimpex.com Its volatility and stability are well-balanced, making it a good candidate for formulations where both performance and sensory appeal are desired. chemimpex.com

Research into functional materials based on polyhedral oligomeric silsesquioxane (POSS) has also explored the use of p-tolyl groups. researchgate.net These organic-inorganic hybrid materials have potential applications in electronics and as additives to enhance the thermal stability of other materials. researchgate.net The ability to functionalize the POSS core with organic groups like p-tolyl allows for the fine-tuning of the material's properties for specific applications. researchgate.net

Interactive Data Table: p-Tolyl Moieties in Materials Science

| Material Type | Role of p-Tolyl Moiety | Resulting Properties/Applications | Reference |

|---|---|---|---|

| Poly(diarylsiloxane)s | Substituent on siloxane backbone | High crystallinity, high melting point, tunable transition temperatures, improved solubility. kpi.ua | kpi.ua |

| Polyurethanes | Component of p-tolyl isocyanate | Used in foams, elastomers, and coatings. chemicalbull.com | chemicalbull.com |

| Coatings, Adhesives, Inks | Solvent (this compound) | Excellent solvency, balanced volatility and stability. chemimpex.com | chemimpex.com |

| POSS-based Materials | Functional group on POSS core | Potential for use in electronics and as thermal stability enhancers. researchgate.net | researchgate.net |

Catalysis Research

In the field of catalysis, this compound has been utilized as a model substrate to investigate and understand various catalytic processes. Its relatively simple and well-defined structure allows researchers to study reaction mechanisms and catalyst performance in a controlled manner.

A significant area of research where this compound has been employed is in the study of the Fries rearrangement over solid acid catalysts, particularly zeolites. ethz.chresearchgate.net Zeolites are microporous crystalline aluminosilicates that have well-defined pore structures and acidic properties, making them attractive as catalysts for various organic transformations. By studying the rearrangement of this compound, researchers can gain insights into how factors like solvent polarity, water content, and the acidic properties and framework of the zeolite affect the reaction's outcome. ethz.ch Such studies have shown that beta zeolites, with a high concentration of accessible Brønsted acid sites, exhibit good performance for this reaction. ethz.chresearchgate.net

The photo-Fries rearrangement of this compound has also been a subject of mechanistic studies. scientificlabs.co.ukchemicalbook.com This photochemical reaction provides an alternative pathway to the acid-catalyzed rearrangement and allows for the investigation of reaction mechanisms under different conditions.

Furthermore, research on palladium-catalyzed reactions has indirectly involved the p-tolyl group. For example, the ligand P(o-tolyl)₃ is commonly used in palladium-catalyzed processes. acs.org While this is the ortho-isomer, it highlights the general importance of tolyl-containing ligands in catalysis. Studies on such systems help in understanding the complex behavior of catalysts and the role of ligands in their activity and stability. acs.org

The use of this compound and related compounds in catalysis research is crucial for the development of more efficient, selective, and sustainable chemical processes. The data obtained from these studies can be applied to the synthesis of more complex and valuable molecules.

Interactive Data Table: this compound in Catalysis Research

| Catalytic Process | Role of this compound | Catalyst System Studied | Key Findings/Research Focus |

|---|---|---|---|

| Fries Rearrangement | Model Substrate | Zeolite catalysts (e.g., beta zeolites) | Investigating the effects of solvent, water content, and catalyst properties on reaction outcome. ethz.chresearchgate.net |

| Photo-Fries Rearrangement | Substrate | Photochemical conditions | Mechanistic studies of the photochemical rearrangement. scientificlabs.co.ukchemicalbook.com |

Catalytic Activity of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives play significant roles in various catalytic reactions. The rearrangement of this compound is a model reaction for studying the influence of catalyst properties. rsc.org For instance, the Fries rearrangement of this compound over solid acid catalysts like zeolites helps in understanding structure-activity relationships. rsc.org This reaction is less complex than the rearrangement of phenyl acetate, making it valuable for gaining kinetic insights. rsc.org

Derivatives of this compound are also involved in cross-coupling reactions. For example, the Tsuji-Trost reaction of 1-tolylallyl acetate can be catalyzed by a polystyrene-poly(ethylene glycol)-terpyridine-Pd(II) complex to produce 3-(p-tolyl)allyl azide. researchgate.net Additionally, ammonium (B1175870) acetate has been used as a catalyst for the dibromination of p-tolyl ether, a derivative of this compound. mdpi.com

Role of this compound in Supported Catalytic Systems

This compound and its derivatives are utilized in the study and application of supported catalytic systems, which are crucial for large-scale industrial applications due to catalyst recovery and recycling. researchgate.net The Fries rearrangement of this compound has been investigated using the H-form of various zeolites as catalysts. Research has shown that beta zeolites exhibit the best performance in this reaction, emphasizing the importance of a high concentration of accessible Brønsted acid sites. rsc.org The use of non-polar solvents and the elimination of water are critical for maximizing the activity and selectivity to acetophenones in these systems. rsc.org

In another application, a palladium-catalyzed Suzuki coupling reaction for the synthesis of a drug candidate for asthma and rhinitis utilized P(p-tolyl)3 as a ligand in the presence of Pd(OAc)2. researchgate.net Furthermore, acid-activated Indian bentonite (B74815), a type of clay, has been shown to be an effective heterogeneous catalyst for the synthesis of p-tolyl stearate (B1226849) from stearic acid and p-cresol. researchgate.net

Chemical Engineering and Process Optimization

Reaction Engineering for Efficient this compound Production